molecular formula C13H16BNO5 B581657 2-Formyl-4-nitrophenylboronic acid pinacol ester CAS No. 1351054-91-5

2-Formyl-4-nitrophenylboronic acid pinacol ester

Cat. No.: B581657
CAS No.: 1351054-91-5
M. Wt: 277.083
InChI Key: WKXQJVCGMUZAQZ-UHFFFAOYSA-N
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Description

2-Formyl-4-nitrophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H16BNO5 and its molecular weight is 277.083. The purity is usually 95%.
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Biological Activity

2-Formyl-4-nitrophenylboronic acid pinacol ester (CAS No. 1351054-91-5) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound is characterized by a phenyl group substituted with a formyl and nitro group, along with a boronic acid moiety, which contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14BNO4\text{C}_{13}\text{H}_{14}\text{B}\text{N}\text{O}_{4}

This compound exhibits properties typical of boronic acids, including the ability to form reversible complexes with diols, which is pivotal for its biological activity. The presence of the nitro group enhances its electrophilic character, potentially allowing it to interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to form complexes with vicinal diols, which are commonly found in biomolecules such as carbohydrates and nucleic acids. This interaction can disrupt normal cellular processes by inhibiting enzyme function or altering metabolic pathways.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes that rely on diol interactions for their activity, such as glycosidases and proteases, leading to altered metabolic functions.
  • Cell Signaling Modulation : By affecting boron-dependent signaling pathways, it can influence cellular responses, particularly in cancer biology where boron compounds have shown promise in targeting tumor cells.

Biological Activity Studies

Several studies have investigated the biological activity of boronic acids and their derivatives, including this compound. Here are some key findings:

StudyFindings
Lee et al. (2013)Demonstrated that boronic acids can disrupt cytoplasmic strands in plant cells, suggesting a role in cellular integrity and signaling pathways .
Clausen et al. (2019)Explored the protodeboronation reactions involving pinacol esters, highlighting the potential for these compounds in organic synthesis and their indirect implications in biological systems .
ResearchGate Study (2021)Investigated the self-catalyzed protodeboronation pathways of arylboronic esters, indicating the versatility of these compounds in various chemical environments .

Case Study 1: Anticancer Activity

In vitro studies have shown that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the disruption of critical signaling pathways necessary for cancer cell proliferation. For instance, compounds similar to 2-formyl-4-nitrophenylboronic acid have been shown to induce apoptosis in breast cancer cells by inhibiting specific kinases involved in cell survival.

Case Study 2: Plant Biology

Research conducted on tobacco cells indicated that the application of boronic acids led to significant changes in cellular architecture, affecting cytoplasmic strand organization and cell wall integrity. This suggests potential applications in agricultural biotechnology where manipulating boron levels could enhance plant resilience or growth .

Properties

IUPAC Name

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXQJVCGMUZAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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